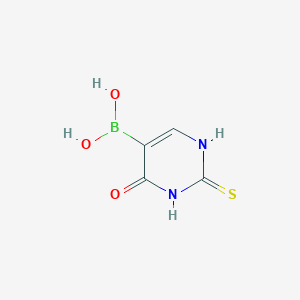

5-Dihydroxyboryl-2-thiouracil

Beschreibung

Eigenschaften

CAS-Nummer |

125177-38-0 |

|---|---|

Molekularformel |

C4H5BN2O3S |

Molekulargewicht |

171.98 g/mol |

IUPAC-Name |

(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11) |

InChI-Schlüssel |

IYECIXPSVBLTTP-UHFFFAOYSA-N |

SMILES |

B(C1=CNC(=S)NC1=O)(O)O |

Isomerische SMILES |

B(C1=CN=C(NC1=O)S)(O)O |

Kanonische SMILES |

B(C1=CNC(=S)NC1=O)(O)O |

Andere CAS-Nummern |

125177-38-0 |

Synonyme |

5-dihydroxyboryl-2-thiouracil |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 5 Dihydroxyboryl 2 Thiouracil and Its Analogues

Established Synthetic Strategies for Boronated Thiouracil Derivatives

The introduction of a dihydroxyboryl group into the thiouracil ring system, particularly at the 5-position, has been a key focus of synthetic efforts. These methods often involve the strategic manipulation of substituted thiouracil precursors.

Positional Introduction of the Dihydroxyboryl Moiety at the 5-Position

The synthesis of 5-dihydroxyboryl-2-thiouracil has been successfully achieved, providing a crucial compound for further studies. Research by Tjarks and Gabel in 1991 detailed the preparation of boron-containing derivatives of 2-thiouracil (B1096). nih.gov Their work laid the foundation for accessing these specialized compounds. The general approach involves the creation of a reactive intermediate at the 5-position of the 2-thiouracil ring, which can then be converted to the boronic acid.

A common strategy for such transformations is the metal-halogen exchange reaction on a 5-halo-2-thiouracil derivative, followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the desired boronic acid. While the specific experimental details for the synthesis of this compound were not fully detailed in the abstract, a plausible synthetic route, based on established organometallic chemistry, is outlined below.

Plausible Synthetic Scheme for this compound:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Halogenation | 2-Thiouracil, N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in a suitable solvent. | 5-Bromo-2-thiouracil or 5-Iodo-2-thiouracil |

| 2 | Lithiation and Borylation | 5-Halo-2-thiouracil, n-Butyllithium or another strong base in an anhydrous aprotic solvent (e.g., THF) at low temperature, followed by addition of trialkyl borate (e.g., triisopropyl borate). | Boronate ester intermediate |

| 3 | Hydrolysis | Acidic workup (e.g., with HCl) to hydrolyze the boronate ester. | This compound |

This method allows for the precise installation of the dihydroxyboryl group at the desired C5 position of the 2-thiouracil scaffold.

Synthesis of Dithiouracil (B10097) Derivatives with Boron Substitutions

The synthetic strategies have been extended to include dithiouracil derivatives. Tjarks and Gabel also reported the preparation of boron-containing derivatives of 2,4-dithiouracil. nih.gov The synthesis of these analogues likely follows a similar pathway to that of the 2-thiouracil derivatives, starting from a corresponding 2,4-dithiouracil precursor.

The introduction of the dihydroxyboryl group at the 5-position of the 2,4-dithiouracil ring would again likely proceed through a halogenated intermediate. The thionation of a pre-existing uracil (B121893) or thiouracil derivative can also be a viable route to access the dithiouracil scaffold before or after the introduction of the boron moiety.

Synthesis of Related Boron-Containing Pyrimidine (B1678525) Nucleosides

The synthetic methodologies developed for boronated pyrimidines have been instrumental in the preparation of more complex structures, such as boron-containing nucleosides.

Synthetic Routes to 5-Dihydroxyboryl-2'-deoxyuridine

A significant related compound is 5-dihydroxyboryl-2'-deoxyuridine, a nucleoside analogue. Its synthesis was reported by Schinazi and Prusoff in 1985. deepdyve.com The introduction of the dihydroxyboryl group at the 5-position of the deoxyuridine nucleoside presents additional challenges due to the presence of the sugar moiety.

The synthesis typically starts from a protected 5-halo-2'-deoxyuridine derivative. The hydroxyl groups of the deoxyribose sugar must be protected to prevent side reactions during the borylation step.

General Synthetic Approach for 5-Dihydroxyboryl-2'-deoxyuridine:

| Step | Reaction | Key Considerations |

| 1 | Protection of Sugar Hydroxyls | Use of protecting groups such as silyl (B83357) ethers (e.g., TBDMS) to protect the 3'- and 5'-hydroxyl groups of 5-iodo-2'-deoxyuridine. |

| 2 | Borylation | Metal-halogen exchange on the protected 5-iodo-2'-deoxyuridine followed by reaction with a borate ester. |

| 3 | Deprotection | Removal of the sugar protecting groups, often using a fluoride (B91410) source like TBAF, to yield the final nucleoside. |

More recent work has focused on developing more concise and efficient syntheses of 5-dihydroxyboryl-2'-deoxyuridine phosphoramidites for incorporation into oligonucleotides. acs.org

Exploration of General Derivatization Strategies for the 2-Thiouracil Scaffold

The 2-thiouracil scaffold offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogues. Key positions for modification include the nitrogen atoms (N1 and N3), the sulfur atom at C2, and the carbon atoms of the pyrimidine ring (C5 and C6).

Derivatization strategies are crucial for modulating the physicochemical properties and biological activity of the resulting compounds. For instance, alkylation at the N1 or N3 positions can influence solubility and interactions with biological targets. The sulfur atom at C2 can be alkylated or oxidized, leading to different classes of compounds. iosrjournals.org

The C5 and C6 positions are also amenable to various modifications. Introduction of substituents at the C6 position, such as alkyl groups, has been explored in conjunction with borylation at the C5 position. nih.govresearchgate.net For example, 6-propyl-2-thiouracil has been used as a precursor for the synthesis of 6-propyl-5-dihydroxyboryl-2-thiouracil. nih.gov The synthesis of 6-substituted-2-thiouracils can be achieved through condensation reactions, for example, between a β-keto ester and thiourea (B124793). researchgate.netorgsyn.org

Furthermore, the development of C-C bond formation reactions, such as palladium-catalyzed cross-coupling reactions, has opened up new avenues for the derivatization of the 2-thiouracil scaffold, although specific applications for borylation were not detailed in the provided search results.

Biochemical and Cellular Interaction Profiles

Mechanisms of Selective Accumulation in Malignant Melanoma Tissues

5-Dihydroxyboryl-2-thiouracil has demonstrated a notable ability to selectively accumulate in malignant melanoma tissues. tandfonline.comiaea.org This selectivity is a key attribute for its potential application in Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy. The mechanisms underlying this accumulation are multifaceted, involving its interaction with the melanin (B1238610) synthesis pathway.

Comparative Cellular Uptake Dynamics with Established Boron Carriers (e.g., Borocaptate Sodium, Boronophenylalanine)

The efficacy of a boron carrier in BNCT is largely dependent on its ability to be taken up and retained by tumor cells at concentrations sufficient for a therapeutic effect. Studies comparing this compound (or its derivatives like 5-dihydroxyboryl-6-propyl-2-thiouracil, BPTU) with established boron carriers such as Borocaptate Sodium (BSH) and Boronophenylalanine (BPA) have provided valuable data.

On a molar basis, BPTU has shown a higher affinity for B16 melanoma tumors compared to BSH, a boron compound that does not specifically target melanin. nih.gov While BSH accumulation is largely dependent on a disrupted blood-brain barrier in brain tumors, its cellular uptake can be inefficient. nih.govrsc.orgntno.org BPA, an amino acid analog, is taken up by cancer cells via amino acid transporters. ntno.org In contrast, the thiouracil moiety of this compound is believed to act as a "melanin seeker," facilitating its selective uptake in pigmented melanoma cells. nih.govnih.govresearchgate.net

Interactive Table: Comparative Cellular Uptake of Boron Carriers

| Compound | Primary Uptake Mechanism | Target Cell/Tissue Specificity | Reference |

| This compound | Melanin synthesis pathway incorporation | Pigmented melanoma cells | nih.govnih.gov |

| Borocaptate Sodium (BSH) | Passive diffusion, enhanced by disrupted blood-brain barrier | Low intrinsic tumor cell uptake | nih.govrsc.org |

| Boronophenylalanine (BPA) | L-type amino acid transporters (LATs) | Proliferating tumor cells, including melanoma | ntno.org |

Differential Retention Characteristics in Pigmented Versus Non-pigmented Melanoma Phenotypes

A crucial aspect of this compound's selectivity is its differential retention in pigmented versus non-pigmented melanoma cells. Research has demonstrated that a derivative, 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU), is retained more effectively in pigmented B16 melanoma tumors than in their non-pigmented counterparts. nih.gov This observation strongly supports the hypothesis that the compound's accumulation is linked to the presence of melanin. The parent compound, 2-thiouracil (B1096), has also been shown to have a high and selective accumulation in melanotic tumors. nih.gov This suggests that the dihydroxyboryl group does not impede the melanin-seeking property of the thiouracil core.

Intracellular Trafficking and Localization Studies

Once inside a cell, the journey of a compound to its site of action is critical. While specific, detailed studies on the complete intracellular trafficking pathways of this compound are not extensively documented in the provided search results, general principles of intracellular transport can be inferred. The process likely involves endocytic pathways, where the compound is internalized within vesicles that traffic through various cellular compartments such as early endosomes, late endosomes, and lysosomes. nih.govresearchgate.net The ultimate localization is expected to be within melanosomes, the organelles responsible for melanin synthesis and storage, due to the compound's affinity for melanin precursors. nih.govnih.gov The efficiency of this trafficking and the ability to avoid premature degradation or efflux from the cell are key determinants of its therapeutic potential.

Molecular Interactions and Underlying Biochemical Pathways

The selective accumulation and potential therapeutic action of this compound are rooted in its specific molecular interactions within the cell. These interactions primarily involve the melanin biosynthesis pathway and may also be influenced by the metabolic fate of its parent compound, 2-thiouracil.

Proposed Engagement with Melanin Biosynthesis Pathway Intermediates (e.g., Dopaquinone (B1195961) Adduct Formation)

The leading hypothesis for the selective uptake of thiouracil-containing compounds in melanoma cells is their role as a "false precursor" in melanin synthesis. nih.gov The process is believed to involve the enzymatic oxidation of tyrosine to dopaquinone by tyrosinase. nih.govnih.gov Thiouracil can then react with dopaquinone to form a covalent adduct. nih.govnih.gov Specifically, in vitro studies have shown that 2-thiouracil reacts with dopaquinone to form 6-S-thiouracildopa. nih.gov This adduct is then thought to be incorporated into the growing melanin polymer. ebi.ac.uk This mechanism explains the high and non-saturable uptake of thiouracil in melanoma cells, as the incorporation is continuous during melanin production. nih.gov The presence of the dihydroxyboryl group in this compound is intended to deliver boron to the tumor cell via this melanin-specific pathway.

Enzymatic Pathway Investigations (e.g., UMP Pyrophosphorylase Conversion of 2-Thiouracil)

The enzymatic processing of 2-thiouracil, a structurally related compound to this compound, provides insight into potential metabolic pathways. Investigations have revealed that 2-thiouracil can be converted to uracil (B121893) through various enzymatic actions. For instance, a gene encoding the TudS protein has been identified to catalyze the desulfuration of 2-thiouracil to uracil. medchemexpress.combioscientifica.com This enzymatic activity is dependent on a [4Fe-4S] cluster within the TudS enzyme. mdpi.com

UMP pyrophosphorylase (UPP), a key enzyme in the pyrimidine (B1678525) salvage pathway, has also been studied in relation to 2-thiouracil. While 2-thiouracil itself is a substrate for UMP pyrophosphorylase, leading to the formation of thio-UMP, the efficiency and downstream consequences of this conversion can be influenced by the specific enzymatic and cellular context. nih.govtandfonline.com In Escherichia coli, mutations affecting UMP pyrophosphorylase can confer resistance to the combined inhibitory effects of arginine and 2-thiouracil, highlighting the enzyme's role in the metabolic activation of this compound. selleckchem.com The enzymatic synthesis of 2-thiouracil nucleosides, such as its 2'-deoxyriboside, has also been demonstrated using nucleoside phosphorylases. nih.gov

These findings underscore the complex enzymatic landscape that can metabolize 2-thiouracil and, by extension, potentially interact with its derivatives like this compound.

| Enzyme/System | Substrate | Product/Effect | Organism/System |

| TudS | 2-Thiouracil | Uracil | Uncultured bacterium, Pseudomonas putida |

| UMP Pyrophosphorylase (UPP) | 2-Thiouracil | Thio-UMP | Bacteria, Yeast |

| Nucleoside Phosphorylase | 2-Thiouracil | 2'-deoxyriboside of 2-thiouracil | E. coli |

| E. coli uracil auxotroph system | 2-Thiouracil | Uracil (via heterologous gene expression) | E. coli |

Enzyme Inhibition Studies of Related Scaffolds (e.g., Neuronal Nitric Oxide Synthase by 2-Thiouracil)

The 2-thiouracil scaffold, the core of this compound, has been the subject of numerous enzyme inhibition studies, revealing a range of biological activities. A significant finding is the selective inhibition of neuronal nitric oxide synthase (nNOS) by 2-thiouracil. nih.gov This inhibition is competitive with respect to the substrate and tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for nNOS activity. nih.gov 2-Thiouracil has been shown to antagonize the BH4-induced dimerization of nNOS, which is essential for its catalytic function, with a reported Ki value of 20 μM. medchemexpress.comnih.govmedchemexpress.com

Derivatives of 2-thiouracil have also demonstrated inhibitory effects on other enzymes. For example, certain 6-anilino-2-thiouracils are potent inhibitors of human placenta iodothyronine deiodinase, an enzyme involved in thyroid hormone metabolism. nih.gov Furthermore, novel 2-thiouracil-5-sulfonamide derivatives have been synthesized and evaluated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in oxidative stress. mdpi.com Fluorinated analogues of 2-thiouracil, such as 6-n-heptafluoropropyl-2-thiouracil, have shown significant antithyroid activity, which is linked to the inhibition of thyroid peroxidase. tandfonline.com These studies highlight the versatility of the 2-thiouracil scaffold as a platform for developing enzyme inhibitors with diverse therapeutic applications.

| Inhibitor | Target Enzyme | Type of Inhibition | Ki/IC50 |

| 2-Thiouracil | Neuronal Nitric Oxide Synthase (nNOS) | Competitive | 20 μM |

| 6-Propyl-2-thiouracil | Neuronal Nitric Oxide Synthase (nNOS) | Competitive | 14-60 μM |

| 6-Methyl-2-thiouracil | Neuronal Nitric Oxide Synthase (nNOS) | Competitive | 14-60 μM |

| 6-Anilino-2-thiouracils | Iodothyronine Deiodinase | Not specified | Potent inhibition |

| 2-Thiouracil-5-sulfonamide derivatives | 15-Lipoxygenase (15-LOX) | Not specified | Significant inhibition |

| 6-n-Heptafluoropropyl-2-thiouracil | Thyroid Peroxidase | Not specified | High antithyroid activity |

Application in Boron Neutron Capture Therapy Bnct Research

Fundamental Principles and Rationale for BNCT with 5-Dihydroxyboryl-2-thiouracil

BNCT is a binary radiation therapy that involves two key components: a non-toxic boron-containing compound that preferentially accumulates in tumor cells and a beam of low-energy (thermal or epithermal) neutrons.

The core of BNCT lies in the nuclear capture reaction that occurs when a stable ¹⁰B isotope is irradiated with thermal neutrons. Upon capturing a neutron, the ¹⁰B nucleus becomes an unstable boron-11 (B1246496) (¹¹B) isotope, which instantaneously fissions into a high linear energy transfer (LET) alpha particle (⁴He nucleus) and a recoiling lithium-7 (B1249544) (⁷Li) nucleus. These high-energy particles have a very short path length of approximately 5–9 micrometers, roughly the diameter of a single cell. This localized release of cytotoxic energy within the tumor cell leads to its destruction with minimal damage to adjacent healthy cells that have not accumulated the boron agent. The unique mechanism of cell death induced by BNCT has the potential to be effective against hypoxic tumor cells, which are often resistant to conventional radiation therapies. umass.edu

The primary advantage of BNCT is its capacity for highly selective tumor cell destruction. nih.gov This selectivity is not achieved by the neutron beam alone, but by the preferential accumulation of the ¹⁰B carrier in the malignant tissue. plos.org An ideal boron delivery agent should have high tumor uptake and low concentrations in normal tissues and blood. plos.org Thiouracil and its derivatives are known to be selectively incorporated into melanin (B1238610) pigment during its biosynthesis, acting as false precursors. deepdyve.com This inherent targeting mechanism makes boronated thiouracils, such as this compound, promising candidates for treating melanin-producing tumors like melanoma. deepdyve.comnih.gov The selective delivery ensures that the destructive power of the neutron capture reaction is confined to the tumor, thereby sparing surrounding healthy tissues and reducing the side effects associated with conventional radiotherapy. nih.gov

Preclinical Evaluation in Murine Melanoma Models

The potential of this compound and its derivatives as BNCT agents has been investigated in preclinical studies using murine models of melanoma. These studies are crucial for understanding the in vivo behavior of the compounds.

Research has been conducted on derivatives such as 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU) in C57/BL mice bearing subcutaneous pigmented or non-pigmented B16 melanomas. researchgate.net Studies have shown that these boron-containing thiouracil derivatives accumulate in B16 melanoma in mice. nih.gov

In one study, BPTU demonstrated better retention in the pigmented B16 tumor compared to its non-pigmented variant. researchgate.net The compound was found in significant concentrations in the kidney and liver. researchgate.net Importantly, the boron concentration in the brain was approximately 10-fold lower than in the tumor, which is a favorable characteristic for treating tumors, especially those in or near the brain. researchgate.net On a molar basis, BPTU showed a higher affinity for B16 tumors than borocaptate sodium (BSH), a boron compound without melanin-seeking properties. researchgate.net

The data below summarizes the findings from a pharmacokinetic study of BPTU in melanoma-bearing mice.

| Tissue | Key Finding | Citation |

| Pigmented B16 Tumor | Better retention of BPTU compared to non-pigmented variant. | researchgate.net |

| Kidney & Liver | Found in large concentrations. | researchgate.net |

| Brain | Boron concentration approximately 10-fold lower than in the tumor. | researchgate.net |

| Blood | High tumor-to-blood ratios observed. | researchgate.net |

A critical factor for the success of BNCT is achieving a sufficient concentration of ¹⁰B within the tumor, generally considered to be around 20 micrograms of boron per gram of tissue. Studies with boron-containing derivatives of 2-thiouracil (B1096) have reported accumulation in B16 melanoma in mice with concentrations reaching up to 30 micrograms of boron per gram of tissue. nih.gov This uptake has been shown to be persistent. nih.gov

Despite the promising selective accumulation and high tumor-to-normal tissue ratios, some studies have noted that solubility limitations of the compounds could result in tumor boron concentrations that are too low for effective BNCT application in a clinical setting without appropriate formulation. researchgate.net However, the high tumor-to-blood and tumor-to-normal tissue ratios suggest that with improved formulation, these compounds could be promising candidates for clinical BNCT. researchgate.net

| Parameter | Result | Citation |

| Tumor Boron Concentration | Up to 30 µg of boron per gram of tissue in B16 melanoma. | nih.gov |

| Tumor-to-Blood Ratio | High ratios indicate good selectivity for the tumor over the blood. | researchgate.net |

| Tumor-to-Normal Tissue Ratios | High ratios indicate good selectivity for the tumor over surrounding healthy tissues. | researchgate.net |

Strategies for Enhancing Therapeutic Efficacy and Boron Delivery in BNCT Context

To overcome the limitations of current boron delivery agents and enhance the therapeutic efficacy of BNCT, various strategies are being explored. A major focus is on the development of "third-generation" boron delivery agents that can more effectively target tumor cells and increase the intracellular boron concentration. nih.gov

One approach involves improving the delivery of existing agents. For instance, encapsulating boronated compounds within liposomes, particularly thermosensitive liposomes, has been shown to significantly improve tumor boron delivery when combined with localized hyperthermia. umass.edu Nanoparticle-based delivery systems are also being investigated to enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. plos.org

Another strategy focuses on designing novel boronated molecules that can target specific biological features of tumors. This includes the synthesis of boronated amino acids, nucleosides, and porphyrins. nih.gov For example, developing boronated compounds that target the hypoxic microenvironment of tumors is a promising avenue, as these regions are often resistant to standard therapies. umass.edu The development of agents that can be incorporated into the nuclear DNA of cancer cells would be particularly advantageous, as the resulting high-energy particles from the neutron capture reaction would be in close proximity to the cell's genetic material.

Optimization of Formulations for Improved Tumor Boron Concentration

A significant challenge in the application of boronated compounds like this compound for BNCT is achieving a sufficiently high concentration of boron within the target tumor. Research has shown that while a derivative, 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU), demonstrates a higher affinity for B16 melanomas on a molar basis compared to the non-melanin-seeking compound borocaptate sodium (BSH), solubility limitations hinder the attainment of tumor boron concentrations adequate for effective BNCT. nih.govnih.govresearchgate.net

Biodistribution of 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU) in Melanoma-Bearing Mice

| Tissue | Key Finding | Citation |

| Pigmented B16 Tumor | Better retention compared to non-pigmented variant. | nih.govnih.gov |

| Non-Pigmented B16 Tumor | Lower retention compared to pigmented variant. | nih.govnih.gov |

| Kidney and Liver | Found in large concentrations. | nih.govnih.gov |

| Brain | Approximately 10-fold lower boron concentration than in the tumor. | nih.govnih.govresearchgate.net |

| Blood | High tumor-to-blood ratio observed. | nih.govnih.gov |

Synergistic Approaches with Complementary Boron Carriers for Heterogeneous Tumors

The heterogeneity of tumors presents a significant challenge in cancer therapy, as different regions of a tumor may exhibit varying receptivity to a particular therapeutic agent. In the context of BNCT, this means that a single boron carrier may not distribute uniformly throughout the tumor, leading to suboptimal therapeutic outcomes. To address this, researchers are exploring synergistic approaches that combine different boron carriers.

For instance, studies have shown that combining p-boronophenylalanine (BPA), a well-known boron carrier, with sodium decahydrodecaborate (GB-10), which is thought to distribute via diffusion, can be effective. mdpi.com This combination has demonstrated an increase in the survival time of mice with colon carcinoma metastases. mdpi.com Another approach involves combining BPA with BSH, which has shown varied results depending on the cancer model. In one study with mouse squamous cell carcinoma, BPA-mediated BNCT was found to be more effective than a combination with BSH. mdpi.com

While direct studies combining this compound with other carriers are not extensively detailed in the provided results, the principle of using complementary carriers is a promising strategy. The rationale is that compounds with different uptake mechanisms could collectively achieve a more homogeneous and therapeutically effective boron concentration throughout a heterogeneous tumor. For example, combining a melanin-seeking agent like a thiouracil derivative with a carrier that targets proliferative cells, such as BPA which utilizes amino acid transporters, could potentially improve treatment efficacy in melanomas with varied pigmentation and proliferation rates. mdpi.comtandfonline.com The development of new boron delivery agents, including derivatives of BSH and BPA, as well as other boronated compounds like peptides and carboranes, opens up further possibilities for synergistic combinations in BNCT. mdpi.com

Advanced Research Avenues and Future Directions

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 5-Dihydroxyboryl-2-thiouracil, the goal of SAR is to identify which parts of the molecule are essential for its therapeutic action and which can be modified to enhance efficacy, selectivity, and pharmacokinetic properties.

Research into 2-thiouracil (B1096) derivatives has consistently shown that substitutions at the C-5 position of the pyrimidine (B1678525) ring can significantly impact biological activity. researchgate.net The introduction of the dihydroxyboryl group at this position is a key feature, conferring unique properties such as the potential for Boron Neutron Capture Therapy (BNCT). mdpi.comCurrent time information in Bangalore, IN.

Further modifications are being explored to optimize the molecule. For instance, the synthesis and evaluation of derivatives like 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU) represent a step towards improving the compound's profile. researchgate.net SAR studies in this area systematically alter various parts of the molecule—such as the length of an alkyl chain at the C-6 position or the substitution on the thiourea (B124793) moiety—and then evaluate the resulting changes in biological effect. researchgate.netresearchgate.net This systematic approach allows researchers to build a comprehensive map linking molecular structure to therapeutic potential, guiding the design of next-generation compounds. mzsr.sk

Table 1: Illustrative SAR Insights for 2-Thiouracil Derivatives This table is illustrative and based on general principles of medicinal chemistry and findings from related thiouracil compounds.

| Structural Modification | Rationale | Potential Effect on Biological Activity |

| Alteration of C-6 Substituent | To enhance lipophilicity and cell membrane permeability. | Increased cellular uptake and potentially improved pharmacokinetic profile. researchgate.net |

| Modification of the Boron Moiety | To improve stability and boron delivery efficiency. | Enhanced effectiveness in Boron Neutron Capture Therapy (BNCT). |

| Substitution on N-1 or N-3 Positions | To modulate solubility and target binding affinity. | Altered drug-receptor interactions and bioavailability. mzsr.sk |

| Bioisosteric Replacement of Sulfur | To investigate the role of the thiourea group in the mechanism of action. | Potential changes in antithyroid or anticancer activity. mzsr.sk |

Computational Chemistry and Molecular Modeling Approaches

Computational tools have become indispensable in modern drug discovery, allowing for the rapid and cost-effective evaluation of compounds before their synthesis.

Molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as this compound, binds to a specific protein target. While direct docking studies on this exact compound are not widely published, research on analogous 2-thiouracil derivatives provides a clear blueprint for this approach. For example, molecular docking has been successfully used to elucidate how 2-thiouracil-5-sulfonamide derivatives bind to the active site of enzymes like Cyclin-Dependent Kinase 2A (CDK2A) and 15-lipoxygenase (15-LOX). nih.govmdpi.com These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory activity. nih.gov Applying these simulations to this compound would allow researchers to visualize its binding to target proteins in melanoma cells, providing insights that can guide the design of derivatives with higher affinity and specificity.

In silico modeling is also used to predict a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This predictive analysis helps to identify potential liabilities early in the drug development process. For instance, computational tools can estimate parameters like skin permeability, aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. researchgate.net The pharmacokinetic profile of the related compound 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU) has been studied in melanoma-bearing mice, providing valuable experimental data that can be used to validate and refine these predictive models. researchgate.net By computationally screening potential analogues of this compound, researchers can prioritize the synthesis of compounds with the most promising drug-like properties.

Table 2: Key Pharmacokinetic Parameters Modeled Computationally This table presents examples of parameters commonly evaluated in predictive ADMET studies for drug candidates.

| Parameter (Abbreviation) | Description | Importance in Drug Design |

| Aqueous Solubility (LogS) | The logarithm of the molar solubility of the compound in water. | Influences absorption and formulation possibilities. |

| Blood-Brain Barrier Permeability (BBB) | The ability of the compound to cross the protective barrier of the central nervous system. | Critical for CNS-targeted drugs; undesirable for others to avoid side effects. |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the human gut. | A key determinant of oral bioavailability. |

| Cytochrome P450 (CYP) Inhibition | The potential to inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Predicts potential for drug-drug interactions. |

| Skin Permeability (LogKp) | The rate at which a compound can penetrate the skin. | Relevant for topical delivery and assessing accidental exposure. researchgate.net |

Design and Synthesis of Novel this compound Analogues with Enhanced Biological Attributes

The insights gained from SAR and computational modeling converge in the rational design and synthesis of novel analogues. The objective is to create new molecules based on the this compound scaffold that possess superior biological properties. The chemical versatility of the 2-thiouracil core allows for a wide range of modifications. mdpi.com For instance, researchers have successfully synthesized diverse libraries of 2-thiouracil derivatives, including those bearing sulfonamide, chalcone, and thiazole (B1198619) moieties, to explore different biological activities such as anticancer and antioxidant effects. mdpi.commdpi.com

Applying these synthetic strategies to this compound could yield novel compounds with:

Enhanced potency against specific cancer cell lines.

Improved selectivity for tumor tissue over healthy tissue, reducing potential side effects.

Optimized pharmacokinetic profiles , leading to better absorption and appropriate retention time in the target tissue. iaea.org

Dual-functionality , where the molecule combines the tumor-targeting properties of the thiouracil moiety with the neutron-capturing capability of the boron atom for BNCT.

Exploration of Interdisciplinary Research Collaborations and Methodological Advancements

The continued development of this compound is an endeavor that transcends traditional disciplinary boundaries. Its application in a complex modality like Boron Neutron Capture Therapy (BNCT) is a prime example, necessitating a close partnership among:

Synthetic Organic Chemists to design and create the boronated compounds.

Pharmacologists to evaluate the pharmacokinetics and efficacy of the compounds in cellular and animal models. researchgate.net

Nuclear Physicists and Radiation Oncologists to develop and administer the neutron irradiation protocols for BNCT. mdpi.com

Computational Chemists to perform the molecular modeling and predictive analyses that guide the entire process. nih.gov

Advancements in analytical and biological methodologies are also crucial. The use of high-throughput screening, advanced mass spectrometry for tracking metabolic pathways, and sophisticated cellular imaging techniques will accelerate the evaluation of new analogues. Collaborative efforts that integrate these diverse fields of expertise are essential to translate the promise of this compound from a laboratory curiosity into a clinically impactful therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.